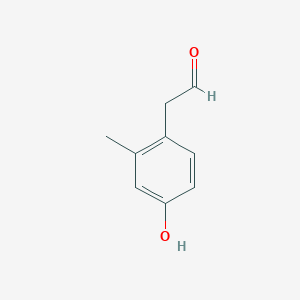

(4-Hydroxy-2-methylphenyl)acetaldehyde

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(4-Hydroxy-2-methylphenyl)acetaldehyde is an organic compound with the molecular formula C9H10O2. It is a derivative of phenylacetaldehyde, characterized by the presence of a hydroxy group at the fourth position and a methyl group at the second position on the benzene ring. This compound is a white solid at room temperature and has various applications in scientific research and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

(4-Hydroxy-2-methylphenyl)acetaldehyde can be synthesized through several methods. One common approach involves the oxidation of (4-Hydroxy-2-methylphenyl)ethanol using oxidizing agents such as pyridinium chlorochromate (PCC) or manganese dioxide (MnO2). The reaction typically occurs under mild conditions and yields the desired aldehyde.

Industrial Production Methods

In industrial settings, this compound can be produced via the catalytic dehydrogenation of (4-Hydroxy-2-methylphenyl)methanol. This process involves the use of metal catalysts such as copper or palladium at elevated temperatures to facilitate the removal of hydrogen and formation of the aldehyde.

Analyse Chemischer Reaktionen

Types of Reactions

(4-Hydroxy-2-methylphenyl)acetaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The hydroxy group can participate in nucleophilic substitution reactions, leading to the formation of ethers or esters.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

Oxidation: (4-Hydroxy-2-methylphenyl)acetic acid.

Reduction: (4-Hydroxy-2-methylphenyl)methanol.

Substitution: (4-Alkoxy-2-methylphenyl)acetaldehyde or (4-Hydroxy-2-methylphenyl)acetate.

Wissenschaftliche Forschungsanwendungen

(4-Hydroxy-2-methylphenyl)acetaldehyde has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its role in metabolic pathways and its interactions with enzymes.

Medicine: Research is ongoing to explore its potential therapeutic effects and its role in drug development.

Industry: It is used in the production of fragrances and flavoring agents due to its aromatic properties.

Wirkmechanismus

The mechanism of action of (4-Hydroxy-2-methylphenyl)acetaldehyde involves its interaction with specific molecular targets and pathways. For instance, it can act as a substrate for aldehyde dehydrogenase enzymes, leading to its conversion into the corresponding carboxylic acid. Additionally, its hydroxy group can form hydrogen bonds with biological molecules, influencing their structure and function.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

(4-Hydroxyphenyl)acetaldehyde: Similar structure but lacks the methyl group at the second position.

(4-Hydroxy-3-methylphenyl)acetaldehyde: Similar structure but has the methyl group at the third position instead of the second.

(4-Hydroxy-2-methylacetophenone): Similar structure but has a ketone group instead of an aldehyde group.

Uniqueness

(4-Hydroxy-2-methylphenyl)acetaldehyde is unique due to the specific positioning of the hydroxy and methyl groups on the benzene ring, which influences its reactivity and interactions with other molecules. This distinct structure allows it to participate in unique chemical reactions and exhibit specific biological activities.

Biologische Aktivität

(4-Hydroxy-2-methylphenyl)acetaldehyde, also known by its chemical formula C9H10O, is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological effects, mechanisms of action, and applications in various fields, including pharmacology and toxicology.

| Property | Value |

|---|---|

| Molecular Formula | C9H10O |

| Molecular Weight | 150.18 g/mol |

| IUPAC Name | This compound |

| CAS Number | 791594-78-0 |

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Oxidative Stress : The compound can induce oxidative stress, leading to cellular damage. Studies have shown that aldehydes can generate reactive oxygen species (ROS), which may disrupt cellular functions and contribute to pathologies such as cancer and neurodegenerative diseases .

- Enzyme Inhibition : It has been reported to inhibit certain enzymes involved in metabolic pathways, potentially affecting drug metabolism and detoxification processes .

Antioxidant Activity

Research indicates that this compound exhibits antioxidant properties. It can scavenge free radicals and reduce oxidative stress in cells, suggesting a protective role against oxidative damage .

Cytotoxicity

In vitro studies have demonstrated that this compound can exhibit cytotoxic effects on various cancer cell lines. For instance, it has been shown to induce apoptosis in human cancer cells through the activation of intrinsic apoptotic pathways .

Anti-inflammatory Effects

Preliminary findings suggest that this compound may possess anti-inflammatory properties. It appears to modulate inflammatory cytokines, which could be beneficial in treating inflammatory diseases .

Case Studies and Research Findings

- Study on Antioxidant Activity :

- Cytotoxicity Assessment :

-

Inflammation Modulation :

- A recent study investigated the effects of this compound on lipopolysaccharide (LPS)-induced inflammation in mouse macrophages. The results showed a decrease in the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 upon treatment with the compound, suggesting its potential utility in managing inflammatory responses .

Eigenschaften

CAS-Nummer |

791594-78-0 |

|---|---|

Molekularformel |

C9H10O2 |

Molekulargewicht |

150.17 g/mol |

IUPAC-Name |

2-(4-hydroxy-2-methylphenyl)acetaldehyde |

InChI |

InChI=1S/C9H10O2/c1-7-6-9(11)3-2-8(7)4-5-10/h2-3,5-6,11H,4H2,1H3 |

InChI-Schlüssel |

BHYLAGXLVFPDAR-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=C(C=CC(=C1)O)CC=O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.